molecular formula C26H29N5O3 B2786313 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE CAS No. 1115876-86-2

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE

Cat. No.: B2786313
CAS No.: 1115876-86-2
M. Wt: 459.55
InChI Key: NUEXQTGXAHMGJQ-UHFFFAOYSA-N
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Description

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyrazine ring, and a benzamide structure, making it a versatile molecule for chemical research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazine ring with morpholine.

    Formation of the benzamide structure: This involves the reaction of the pyrazine-morpholine intermediate with 4-(pyrrolidin-1-yl)benzylamine under appropriate conditions to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzamide structure.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.

    Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide
  • 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide

Uniqueness

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c32-25(29-19-20-3-7-22(8-4-20)30-13-1-2-14-30)21-5-9-23(10-6-21)34-26-24(27-11-12-28-26)31-15-17-33-18-16-31/h3-12H,1-2,13-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEXQTGXAHMGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CN=C4N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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